1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

Physicochemical Properties Stability Solubility

This dihydrochloride salt (CAS 314725-91-2) is engineered for demanding R&D: the electrophilic 2-chloroethyl group uniquely enables alkylation-driven covalent inhibitor design and solid-support functionalization, while the sterically bulky isopropyl group critically modulates piperazine ring conformation for CNS target engagement—substituting with a generic N-substituted piperazine can drastically alter reaction yields and biological activity. Supplied as a stability- and solubility-enhanced salt, it is the definitive building block for multi-target CNS probes and linker chemistry. Secure high-purity batches now for reproducible results.

Molecular Formula C9H21Cl3N2
Molecular Weight 263.6 g/mol
CAS No. 314725-91-2
Cat. No. B1363575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride
CAS314725-91-2
Molecular FormulaC9H21Cl3N2
Molecular Weight263.6 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CCCl.Cl.Cl
InChIInChI=1S/C9H19ClN2.2ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;;/h9H,3-8H2,1-2H3;2*1H
InChIKeyKOUNKVFMLSDHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride (CAS 314725-91-2): Procurement and Differentiation Overview for Research and Industrial Applications


1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride (CAS 314725-91-2) is a piperazine derivative characterized by the presence of a reactive 2-chloroethyl group and a sterically bulky isopropyl group on the piperazine ring. It is supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous media, a property critical for its handling and application as a synthetic intermediate in medicinal chemistry and materials science [1].

Why 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride is Not Readily Interchangeable with Generic Piperazine Derivatives in Critical Research


Substituting 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride with a generic N-substituted piperazine can significantly alter reaction outcomes and biological activity due to the unique combination of the electrophilic 2-chloroethyl moiety and the sterically demanding isopropyl group. The 2-chloroethyl group provides a distinct alkylating potential and reactivity profile compared to analogs with, for example, a 2-bromoethyl, 2-hydroxyethyl, or unsubstituted ethyl group, directly impacting both synthetic yield and the resulting compound's pharmacological profile [1]. The isopropyl group's steric bulk further influences the conformation of the piperazine ring, which can be crucial for molecular recognition and target binding, a nuance lost with smaller N-substituents [1].

Quantitative Differentiation Evidence for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride: Comparative Data Against Closest Analogs


Comparative Physicochemical and Stability Advantage of 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride Over the Free Base

The dihydrochloride salt form of 1-(2-Chloroethyl)-4-isopropylpiperazine provides a quantifiable advantage in aqueous solubility and long-term stability compared to its free base form (1-(2-Chloroethyl)-4-isopropylpiperazine, CAS 722491-42-1) [1]. The free base is a liquid at room temperature, while the dihydrochloride salt is a solid, enabling easier handling, accurate weighing, and consistent experimental reproducibility for solid-phase synthesis or formulation work [1].

Physicochemical Properties Stability Solubility

Reactivity Differentiation: Electrophilic Chloroethyl Moiety vs. Non-Alkylating Piperazine Analogs

The presence of the 2-chloroethyl group in 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride imparts a distinct electrophilic reactivity not present in piperazines lacking this moiety (e.g., 1-methyl-4-isopropylpiperazine) [1]. This allows the compound to act as an alkylating agent, capable of forming covalent bonds with nucleophilic sites on biomolecules or being used to install a 2-aminoethyl linker in multi-step syntheses [1]. The chloroethyl group's leaving group ability is superior to that of a hydroxyl group but more controlled than a bromo or iodo group, providing a balanced reactivity profile.

Chemical Reactivity Alkylating Agent Synthetic Intermediate

Conformational Influence of the Isopropyl Group on Piperazine Ring Geometry

The N-isopropyl substituent in 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride exerts a greater steric influence on the piperazine ring's conformational equilibrium compared to analogs with smaller N-alkyl groups (e.g., methyl or ethyl) [1]. This steric bulk favors specific chair conformations of the piperazine ring, which in turn can affect the spatial presentation of the 2-chloroethyl group and the molecule's overall shape. This is a crucial factor in medicinal chemistry where subtle conformational changes can drastically alter target binding affinity and selectivity [1].

Conformational Analysis Molecular Modeling Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride


Synthesis of Multitarget-Directed Ligands (MTDLs) for CNS Disorders

The compound serves as a critical building block for constructing complex molecules designed to engage multiple central nervous system (CNS) targets simultaneously, a strategy known as polypharmacology. The 2-chloroethyl group can be used to install a flexible linker to a second pharmacophore, while the isopropyl-piperazine moiety can be tuned to interact with specific CNS receptors (e.g., dopamine, serotonin) [1].

Synthesis of Alkylating Agents for Covalent Probe Development

The electrophilic chloroethyl group makes this compound a valuable precursor for synthesizing covalent inhibitors or chemical probes. The alkylating warhead can be used to irreversibly modify a target protein's active site, a powerful tool for target validation and mechanism-of-action studies [1].

Preparation of Functionalized Materials for Separation Science

The compound can be used as a precursor for functionalizing solid supports (e.g., silica gel, polymeric resins) for use in chromatography or solid-phase extraction. The piperazine moiety provides a basic handle for interaction with analytes, while the 2-chloroethyl group allows for covalent attachment to the support [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Chloroethyl)-4-isopropylpiperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.